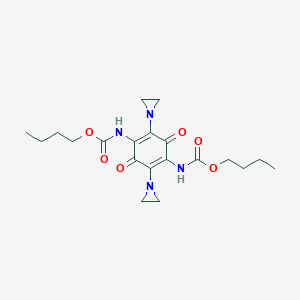

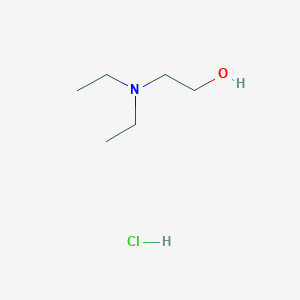

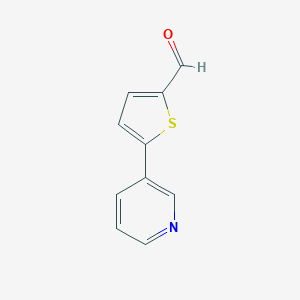

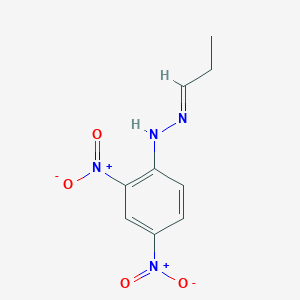

5-(吡啶-3-基)噻吩-2-甲醛

描述

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of related compounds involves a pyridine ring, which is a six-membered heterocyclic scaffold .

Chemical Reactions Analysis

The synthesis of related compounds involves a ring cleavage methodology reaction . The reactivity of pyridinyl radicals has been leveraged to trap radicals derived from allylic C(sp 3)–H bonds with high C4 regioselectivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds include molecular weight, XLogP3, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound is canonicalized .

科学研究应用

有机合成

该化合物用于有机合成 . 它是合成更复杂有机化合物的基础原料 .

材料科学

噻吩衍生物,包括“5-(吡啶-3-基)噻吩-2-甲醛”,在材料科学中被用作缓蚀剂 .

有机半导体

有机场效应晶体管 (OFETs)

有机发光二极管 (OLEDs)

药理性质

具有噻吩环体系的分子,如“5-(吡啶-3-基)噻吩-2-甲醛”,表现出许多药理性质,如抗癌、抗炎、抗菌、降压和抗动脉粥样硬化性质 .

作用机制

未来方向

属性

IUPAC Name |

5-pyridin-3-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQWXENHCURRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447635 | |

| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133531-43-8 | |

| Record name | 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)

![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)